molecular formula C8H11N<br>(CH3)2C6H3NH2<br>C8H11N<br>C6H5N(CH3)2<br>C8H11N B042412 N,N-dimethylaniline CAS No. 121-69-7

N,N-dimethylaniline

Cat. No. B042412
CAS RN: 121-69-7
M. Wt: 121.18 g/mol
InChI Key: JLTDJTHDQAWBAV-UHFFFAOYSA-N
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Patent
US04725680

Procedure details

The procedure is as in (a) followed by (b), but pyridine is replaced by N,N-dimethylaniline and the intermediate carbonate is not distilled. Starting with 16.4 g of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, 16.8 g (76%) of CARBOFURAN are then obtained, M.p. 147° C.
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=O)([O:6][C:7]1[C:15]2[O:14][C:13]([CH3:17])([CH3:16])[CH2:12][C:11]=2[CH:10]=[CH:9][CH:8]=1)[O:2]C(Cl)C.[CH3:19][N:20](C)C1C=CC=CC=1>N1C=CC=CC=1>[CH3:19][NH:20][C:1](=[O:2])[O:6][C:7]1[C:15]2[O:14][C:13]([CH3:17])([CH3:16])[CH2:12][C:11]=2[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C)Cl)(OC1=CC=CC=2CC(OC21)(C)C)=O
Step Two
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the intermediate carbonate is not distilled
CUSTOM
Type
CUSTOM
Details
are then obtained

Outcomes

Product
Name
Type
Smiles
CNC(OC1=CC=CC=2CC(OC21)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04725680

Procedure details

The procedure is as in (a) followed by (b), but pyridine is replaced by N,N-dimethylaniline and the intermediate carbonate is not distilled. Starting with 16.4 g of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, 16.8 g (76%) of CARBOFURAN are then obtained, M.p. 147° C.
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=O)([O:6][C:7]1[C:15]2[O:14][C:13]([CH3:17])([CH3:16])[CH2:12][C:11]=2[CH:10]=[CH:9][CH:8]=1)[O:2]C(Cl)C.[CH3:19][N:20](C)C1C=CC=CC=1>N1C=CC=CC=1>[CH3:19][NH:20][C:1](=[O:2])[O:6][C:7]1[C:15]2[O:14][C:13]([CH3:17])([CH3:16])[CH2:12][C:11]=2[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C)Cl)(OC1=CC=CC=2CC(OC21)(C)C)=O
Step Two
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the intermediate carbonate is not distilled
CUSTOM
Type
CUSTOM
Details
are then obtained

Outcomes

Product
Name
Type
Smiles
CNC(OC1=CC=CC=2CC(OC21)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.